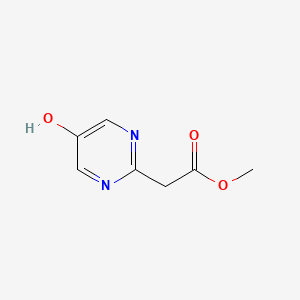

Methyl 2-(5-hydroxypyrimidin-2-YL)acetate

Description

Significance of Pyrimidine (B1678525) Scaffolds in Modern Chemical Science

The pyrimidine ring system is a cornerstone of modern chemical and life sciences. Its prevalence in nature and its synthetic versatility have established it as a structure of paramount importance.

Role of Pyrimidines in Heterocyclic Chemistry and Bioactive Molecules

In the field of heterocyclic chemistry, pyrimidine is a fundamental six-membered aromatic ring containing two nitrogen atoms at positions 1 and 3. This arrangement confers unique chemical properties that are leveraged in a vast array of synthetic transformations. The true significance of the pyrimidine scaffold, however, is most evident in its central role in biochemistry. Pyrimidine derivatives are indispensable components of life itself, forming the structural basis for the nucleobases uracil (B121893), thymine, and cytosine. sjomr.org.in These bases are fundamental building blocks of nucleic acids, DNA and RNA, thereby playing a critical role in genetic coding, replication, and protein synthesis. sjomr.org.injuniperpublishers.com Beyond genetics, the pyrimidine ring is also found in other essential biological molecules, such as vitamin B1 (thiamine). juniperpublishers.com This profound biological presence underscores the importance of pyrimidine chemistry in understanding and manipulating life processes at a molecular level.

Pyrimidine Derivatives as Privileged Scaffolds in Medicinal Chemistry Research

In the realm of drug discovery and medicinal chemistry, the pyrimidine nucleus is classified as a "privileged scaffold." nih.gov This term denotes a molecular framework that is capable of binding to multiple biological targets with high affinity, making it a recurring motif in a wide variety of therapeutic agents. nih.govmdpi.com The synthetic accessibility of the pyrimidine skeleton allows for structural modifications at multiple positions, enabling chemists to create large libraries of diverse compounds for biological screening. nbinno.com This versatility has led to the development of pyrimidine-containing drugs with a broad spectrum of pharmacological activities. mdpi.comorientjchem.org The ability of pyrimidine derivatives to interact with various enzymes and receptors within the cell, partly due to their resemblance to endogenous nucleobases, makes them a highly attractive starting point for the design of novel therapeutics. mdpi.com

Table 1: Reported Biological Activities of Pyrimidine Derivatives

| Biological Activity | Reference |

|---|---|

| Anticancer | nih.govmdpi.comresearchgate.net |

| Antimicrobial / Antibacterial | orientjchem.orgresearchgate.net |

| Antiviral / Anti-HIV | juniperpublishers.commdpi.comresearchgate.net |

| Anti-inflammatory | mdpi.comresearchgate.net |

| Antifungal | orientjchem.orgresearchgate.net |

| Antioxidant | nih.govorientjchem.orgresearchgate.net |

| Antihypertensive | juniperpublishers.com |

| Anticonvulsant | researchgate.net |

| Antimalarial | orientjchem.org |

| Antitubercular | orientjchem.org |

Contextualizing Methyl 2-(5-hydroxypyrimidin-2-YL)acetate within Pyrimidine Research

Within the vast field of pyrimidine chemistry, specific substitution patterns on the ring dictate the molecule's utility and research focus. This compound belongs to a class of compounds valued for their synthetic potential.

Importance of 5-Hydroxypyrimidine-2-yl Acetate (B1210297) Cores in Synthetic Pathways

The 5-hydroxypyrimidine-2-yl acetate core is a key structural motif that serves as a versatile intermediate in organic synthesis. Research has focused on developing efficient and scalable methods to produce these cores, highlighting their importance as building blocks. researchgate.net A developed methodology allows for the judicious functionalization of a pyrimidine precursor through a series of reactions, including nucleophilic aromatic substitution (SNAr) and palladium-catalyzed reactions, to construct the desired 5-hydroxy-pyrimidin-2-yl acetate structure. researchgate.net The availability of a high-yielding route suitable for large-scale synthesis makes these compounds valuable precursors for creating a diverse range of more complex heterocyclic analogues. researchgate.net These hydroxy intermediates are useful scaffolds for the synthesis of various functionalized pyrimidines, which are of significant interest in medicinal chemistry. researchgate.net

Research Rationale for Investigating this compound and its Analogs

The primary research rationale for investigating this compound and its alkyl analogs stems from their utility as synthetic intermediates. researchgate.net The strategic placement of the hydroxyl group at the 5-position and the methyl acetate group at the 2-position provides two distinct points for further chemical modification. This dual functionality allows for the systematic construction of more elaborate molecules. The development of an efficient synthesis for the 5-hydroxy-pyrimidin-2-yl acetate core paves the way for rapid access to other heterocyclic analogs. researchgate.net Given the wide range of biological activities associated with diverse pyrimidine derivatives, there is a strong impetus to synthesize novel analogs for pharmacological evaluation. Compounds like this compound are therefore crucial starting materials in research programs aimed at discovering new therapeutic agents, particularly in areas like oncology where pyrimidine-based drugs have historically been successful. nih.govmdpi.comresearchgate.net

Structure

3D Structure

Properties

IUPAC Name |

methyl 2-(5-hydroxypyrimidin-2-yl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O3/c1-12-7(11)2-6-8-3-5(10)4-9-6/h3-4,10H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOXXFOVXAUYLPR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC1=NC=C(C=N1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of Methyl 2 5 Hydroxypyrimidin 2 Yl Acetate and Its Analogs

Strategic Approaches to the Synthesis of Methyl 2-(5-hydroxypyrimidin-2-YL)acetate

The synthesis of this compound has been approached with a focus on efficiency and scalability. Key strategies involve the construction of the core pyrimidine (B1678525) structure, followed by functionalization.

Efficient Access to 5-Hydroxypyrimidine-2-yl Acetate (B1210297) Cores

A highly effective method for constructing the 5-hydroxypyrimidine-2-yl acetate core has been developed, which is particularly amenable to large-scale synthesis. This approach utilizes readily available precursors and proceeds through a series of controlled reactions to build the desired molecular framework. A key starting material for this synthesis is 5-bromo-2-chloropyrimidine (B32469). This commercially available compound serves as a versatile building block due to the differential reactivity of its two halogen substituents. The synthesis of 5-bromo-2-chloropyrimidine itself can be achieved from 2-hydroxypyrimidine (B189755) through a one-step process involving hydrobromic acid and hydrogen peroxide, followed by chlorination with phosphorus oxychloride in the presence of an organic amine.

Functionalization Strategies Utilizing Halogen Reactivity on Pyrimidine Systems

The strategic functionalization of the pyrimidine ring is heavily reliant on the distinct reactivity of the halogen atoms present. In the case of 5-bromo-2-chloropyrimidine, the chlorine atom at the 2-position is more susceptible to nucleophilic aromatic substitution (SNAr), while the bromine atom at the 5-position is more reactive in palladium-catalyzed cross-coupling reactions. This difference in reactivity allows for a stepwise and selective introduction of various functional groups.

For the synthesis of the target molecule's core, the initial step often involves the displacement of the more reactive 2-chloro group. This can be achieved through a nucleophilic substitution with a suitable reagent. Following the modification at the 2-position, the less reactive 5-bromo group can then be targeted for further transformation, typically via a palladium-catalyzed reaction to introduce the hydroxyl group or a precursor. The chemoselective functionalization of dihalogenated pyrimidines is a cornerstone of this synthetic strategy, enabling the construction of complex pyrimidine derivatives with high precision.

Application of Palladium-Catalyzed Reactions in Pyrimidine Synthesis

Palladium-catalyzed cross-coupling reactions are indispensable tools in the synthesis of functionalized pyrimidine systems. fiveable.me These reactions allow for the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. In the context of synthesizing this compound and its analogs, palladium catalysis is primarily employed for the functionalization of the C5 position of the pyrimidine ring.

Commonly used palladium-catalyzed reactions include the Suzuki-Miyaura coupling (with boronic acids), Sonogashira coupling (with terminal alkynes), and Buchwald-Hartwig amination. For the introduction of the hydroxyl group at the 5-position, a Suzuki coupling with a suitable boronic acid derivative that can be later converted to a hydroxyl group is a viable strategy. The choice of catalyst, ligand, base, and solvent is crucial for the success of these reactions, with various phosphine (B1218219) ligands and palladium sources being employed to achieve high yields and selectivity.

Below is a table summarizing typical conditions for palladium-catalyzed cross-coupling reactions on brominated pyrimidines:

| Reaction Type | Catalyst | Ligand | Base | Solvent | Typical Substrates |

|---|---|---|---|---|---|

| Suzuki-Miyaura | Pd(OAc)₂ or Pd₂(dba)₃ | PPh₃, SPhos, XPhos | K₂CO₃, Cs₂CO₃ | Toluene, Dioxane, Water | Aryl/heteroaryl boronic acids |

| Sonogashira | PdCl₂(PPh₃)₂ | PPh₃ | CuI, Et₃N | THF, DMF | Terminal alkynes |

| Buchwald-Hartwig | Pd₂(dba)₃ | BINAP, Xantphos | NaOt-Bu, K₃PO₄ | Toluene, Dioxane | Amines |

Considerations for High-Yielding and Large-Scale Synthesis of Pyrimidine Acetate Derivatives

The transition from laboratory-scale synthesis to large-scale industrial production necessitates careful consideration of several factors to ensure a high-yielding, cost-effective, and safe process. For pyrimidine acetate derivatives, this includes the optimization of reaction conditions, purification methods, and process safety.

Key considerations for large-scale synthesis include:

Starting Material Availability and Cost: Utilizing readily available and inexpensive starting materials is paramount.

Reaction Optimization: Fine-tuning parameters such as temperature, reaction time, and catalyst loading can significantly improve yield and reduce costs.

Purification: Developing efficient and scalable purification methods, such as crystallization over chromatographic separation, is crucial for obtaining high-purity products.

Process Safety: A thorough evaluation of the reaction's thermal stability and potential hazards is essential to ensure safe operation on a large scale.

Waste Management: Implementing environmentally friendly practices to minimize and manage waste streams is an important aspect of sustainable large-scale synthesis.

An improved process for producing pyrimidine derivatives on a kilo-scale has been described, highlighting modifications to reaction conditions and the use of continuous extraction for purification to enhance yield and efficiency. nih.gov

Advanced Synthetic Strategies for Pyrimidine Derivatives (Relevant to Structural Analogs and the Pyrimidine Core)

Beyond the targeted synthesis of this compound, broader synthetic strategies for pyrimidine derivatives offer insights into the creation of structural analogs and the fundamental pyrimidine core.

Multi-Component Reactions (MCRs) for Pyrimidine Core Formation

Multi-component reactions (MCRs) are powerful tools in organic synthesis that allow for the construction of complex molecules from three or more starting materials in a single step. nih.gov This approach offers significant advantages in terms of efficiency, atom economy, and the rapid generation of molecular diversity. For the formation of the pyrimidine core, several MCRs have been developed.

One common MCR for pyrimidine synthesis is the Biginelli reaction, which involves the condensation of an aldehyde, a β-dicarbonyl compound, and urea (B33335) or thiourea (B124793). While this specific reaction may not directly yield the substitution pattern of the target molecule, variations and other MCRs can be employed to synthesize a wide range of substituted pyrimidines. For instance, a one-pot, three-component reaction of an aldehyde, malononitrile, and benzamidine (B55565) hydrochloride can produce pyrimidine-5-carbonitrile derivatives. These MCRs provide a convergent and efficient route to the pyrimidine scaffold, which can then be further functionalized to access a variety of analogs.

Condensation Reactions for Pyrimidine Ring Construction (e.g., Modified Biginelli, Pinner-like)

The construction of the pyrimidine ring is often achieved through classical condensation reactions that bring together acyclic precursors. wikipedia.org Among these, the Pinner and Biginelli reactions, along with their modern variations, are fundamental.

The Pinner synthesis classically involves the condensation of 1,3-dicarbonyl compounds with amidines. mdpi.comslideshare.net A common modification utilizes β-keto esters in place of 1,3-diketones. mdpi.com This approach allows for the synthesis of a wide array of substituted pyrimidines by varying the dicarbonyl component and the amidine. For instance, the reaction of a β-keto ester with an appropriate amidine can lead to the formation of a hydroxypyrimidine derivative. slideshare.net

Key Features of Pinner-like Reactions:

Versatility: A broad range of substituents can be introduced on the pyrimidine ring by choosing appropriate starting materials.

Mechanism: The reaction proceeds via an initial aza-Michael addition, followed by intramolecular cyclization and subsequent dehydration to form the aromatic pyrimidine ring. mdpi.com

Catalysis: While traditionally base-promoted, modern variations may employ catalysts like copper(0) or utilize ultrasound irradiation to improve yields and reaction conditions. mdpi.com

The Biginelli reaction is a one-pot multicomponent reaction that typically combines an aldehyde, a β-keto ester, and urea or thiourea to produce dihydropyrimidinones, which can be subsequently oxidized to pyrimidines. Modified Biginelli reactions can be adapted to synthesize diverse pyrimidine cores by using substituted starting materials.

| Reaction Type | Key Reactants | Typical Product | Key Advantages |

|---|---|---|---|

| Pinner Synthesis | 1,3-Dicarbonyl (or β-keto ester), Amidine | Substituted Pyrimidine | High versatility in substitution patterns. mdpi.com |

| Modified Biginelli Reaction | Aldehyde, β-Keto Ester, Urea/Thiourea | Dihydropyrimidinone (oxidizable to Pyrimidine) | Operational simplicity (one-pot). |

Direct C-H Functionalization Methodologies for Pyrimidine Rings

Direct C-H functionalization has emerged as a powerful and atom-economical strategy for modifying heterocyclic cores like pyrimidine, avoiding the need for pre-functionalized substrates. colab.wsresearchgate.netthieme-connect.com This approach allows for the introduction of various substituents directly onto the pyrimidine ring. rsc.org

Achieving site-selectivity is a major challenge in the C-H functionalization of heterocycles with multiple C-H bonds. nih.gov For the pyrimidine ring, which is electron-deficient, the positions C2, C4, C5, and C6 are all potential sites for functionalization. wikipedia.org The inherent electronic properties of the ring favor nucleophilic attack at the 2, 4, and 6 positions, while electrophilic substitution is more likely at the C5 position. wikipedia.org

Recent methodologies have demonstrated remarkable control over site-selectivity. For example, specific catalytic systems can direct functionalization to a particular position. A notable development is the C2-selective amination of pyrimidines, which is significant as the 2-aminopyrimidine (B69317) motif is prevalent in many bioactive molecules. researchgate.netresearchgate.net The selectivity between different positions, such as C5 and C6 in uracil (B121893) derivatives, can be controlled by carefully selecting the catalyst and ligands. thieme-connect.com

Both transition-metal-catalyzed and metal-free methods have been successfully developed for pyrimidine C-H functionalization. thieme-connect.comresearchgate.net

Transition-Metal-Catalyzed Approaches:

Palladium (Pd): Palladium catalysts are widely used for C-H arylation, alkylation, and other cross-coupling reactions on pyrimidine rings. researchgate.netthieme-connect.com For example, Pd-catalyzed oxidative heteroarylation via double C-H activation has been demonstrated. thieme-connect.com

Copper (Cu), Nickel (Ni), Rhodium (Rh), Ruthenium (Ru): Catalysts based on these metals have also been employed for various C-H functionalization reactions, including alkenylation and arylation. nih.govnih.gov

Directing Groups: The use of directing groups can facilitate regioselective C-H activation at a specific position ortho to the directing group. rsc.org

Metal-Free Approaches:

Radical Reactions: Metal-free protocols often involve radical intermediates. For instance, visible-light-induced reactions can achieve C-H alkylation and acylation using carboxylic acids as radical precursors. researchgate.net

Base-Promoted Reactions: In some cases, a strong base can be used to deprotonate a C-H bond, generating a nucleophilic pyrimidine species that can react with an electrophile. rsc.org

Photocatalysis: Organic dyes can act as photocatalysts to mediate C-H functionalization under mild conditions.

| Approach | Catalyst/Reagent | Type of Functionalization | Key Features |

|---|---|---|---|

| Transition-Metal-Catalyzed | Pd, Cu, Ni, Rh, Ru | Arylation, Alkylation, Alkenylation | High efficiency and selectivity, often requires directing groups. nih.govrsc.org |

| Metal-Free | Photocatalysts, Strong Bases, Radical Initiators | Alkylation, Acylation, Borylation | Avoids metal contamination, often uses milder conditions. researchgate.netrsc.org |

Nucleophilic Aromatic Substitution (SNAr) in Pyrimidine Derivatization

Due to the electron-deficient nature of the pyrimidine ring, it is highly susceptible to nucleophilic aromatic substitution (SNAr). wikipedia.orgmasterorganicchemistry.com This reaction is a cornerstone for the derivatization of pyrimidines, particularly those bearing a good leaving group, such as a halogen, at the C2, C4, or C6 positions.

The reactivity order for SNAr on dihalopyrimidines, such as 2,4-dichloropyrimidine, is generally C4 > C2. stackexchange.com This selectivity is attributed to the greater stabilization of the Meisenheimer intermediate formed upon nucleophilic attack at the C4 position. stackexchange.com A wide range of nucleophiles, including amines, alkoxides, and thiolates, can be used to displace the leaving group, providing a straightforward route to highly functionalized pyrimidines. nih.govnih.gov

For a molecule like this compound, if a precursor with a leaving group at the C4 or C6 position is used, SNAr provides a powerful tool for introducing additional diversity.

Example of SNAr in Synthesis: A general synthetic route for pyridine-substituted pyrimidines starts with 5-bromo-2,4-dichloropyrimidine. A sequential SNAr is performed, first displacing the C4-chloride with an amine, followed by a second SNAr at a higher temperature to substitute the C2-chloride. nih.gov

Deconstruction-Reconstruction Strategies for Pyrimidine Diversification

A novel and powerful approach to pyrimidine diversification involves the "deconstruction-reconstruction" of the heterocyclic core. nih.govnih.gov This strategy allows for the transformation of a pre-existing pyrimidine ring into other heterocyclic systems or a re-functionalized pyrimidine. researchgate.net

The general process involves activating the pyrimidine ring, often by forming an N-arylpyrimidinium salt, which then undergoes ring-opening upon treatment with a nucleophile. nih.govnih.gov This "deconstruction" yields a three-carbon iminoenamine or a related vinamidinium salt intermediate. nih.gov This intermediate can then be "reconstructed" by reacting it with various cyclization partners to form a diverse range of new heterocycles, including substituted pyrimidines, pyrazoles, 1,2-oxazoles, or even pyridines. nih.govresearchgate.net

This strategy is particularly valuable for the late-stage modification of complex molecules, as it allows for significant alteration of the core scaffold, which would be difficult to achieve through traditional methods. chinesechemsoc.orgchinesechemsoc.org It effectively turns the pyrimidine ring into a masked three-carbon building block for de novo heterocycle synthesis. nih.gov

Oxidative Annulation Reactions and Related Cyclization Pathways

Oxidative annulation provides another avenue for the synthesis of pyrimidines and their fused analogs. These reactions typically involve the formation of new C-C and C-N bonds under oxidative conditions. For example, a [3 + 3] annulation of amidines with saturated ketones can be achieved via a cascade reaction involving oxidative dehydrogenation, annulation, and subsequent oxidative aromatization, often catalyzed by copper. organic-chemistry.org

Another approach involves the oxidative [3 + 2 + 1] three-component annulation of amidines, ketones, and a one-carbon source like N,N-dimethylaminoethanol to construct the pyrimidine ring. organic-chemistry.org

Intramolecular cyclization pathways are also crucial for building complex pyrimidine-containing structures. For instance, a pseudo-cyclization can be enabled by an intramolecular hydrogen bond, which helps to pre-organize a molecule for a subsequent ring-closing reaction. nih.gov These strategies are vital for creating fused pyrimidine systems and other complex architectures.

Chemical Reactivity and Functional Group Interconversions of Methyl 2 5 Hydroxypyrimidin 2 Yl Acetate

Reactivity Profile of the Pyrimidine (B1678525) Ring System

The pyrimidine ring is a π-deficient heterocycle, which generally makes it susceptible to nucleophilic attack and resistant to electrophilic substitution. bhu.ac.in The positions on the pyrimidine ring are naturally electron-deficient due to the electron-withdrawing effect of the two nitrogen atoms. scialert.net Specifically, the 2-, 4-, and 6-positions are the most electron-deficient. scialert.net However, the substituents on the ring, in this case, a hydroxyl group at C5 and an acetate (B1210297) group at C2, significantly modulate this inherent reactivity.

The hydroxyl group at the 5-position plays a crucial role in the reactivity of the pyrimidine ring. As an electron-donating group through resonance, it increases the electron density of the ring, thereby activating it towards electrophilic substitution. scialert.net This effect is most pronounced at the positions ortho and para to the hydroxyl group. In the case of 5-hydroxypyrimidine, this would primarily activate the C4 and C6 positions for electrophilic attack.

Pyrimidines generally require activating substituents, such as hydroxyl or amino groups, for electrophilic substitution to occur at the 5-position. scialert.net For instance, halogenation of pyrimidines with electron-donating groups proceeds at this position. scialert.net While specific studies on Methyl 2-(5-hydroxypyrimidin-2-YL)acetate are limited, the activating nature of the 5-hydroxyl group is a well-established principle in pyrimidine chemistry.

Table 1: Predicted Influence of the 5-Hydroxyl Group on Electrophilic Aromatic Substitution

| Position | Predicted Reactivity toward Electrophiles | Rationale |

| C4 | Activated | Ortho position to the electron-donating hydroxyl group. |

| C6 | Activated | Ortho position to the electron-donating hydroxyl group. |

| C5 | Site of the hydroxyl group | --- |

The C2 position of the pyrimidine ring is inherently electron-deficient. The presence of the methyl acetate group, which is attached via a methylene (B1212753) linker, does not significantly alter the electronic properties of the C2 carbon of the pyrimidine ring itself in terms of susceptibility to direct attack on the ring at this position. However, leaving groups at the C2, C4, and C6 positions of pyrimidines are susceptible to displacement by nucleophiles. bhu.ac.in While the acetate moiety itself is not a typical leaving group in this context, the C2 position is a potential site for nucleophilic substitution if a suitable leaving group were present.

The regioselective functionalization of pyrimidines is a key aspect of their synthetic chemistry. The directing effects of existing substituents are paramount in determining the outcome of a reaction. For this compound, the 5-hydroxyl group is the primary activating group for electrophilic substitution, directing incoming electrophiles to the C4 and C6 positions.

Conversely, for nucleophilic substitution, the inherent electron deficiency of the C2, C4, and C6 positions makes them susceptible to attack, provided a suitable leaving group is present. bhu.ac.in The development of regioselective metalation techniques, for example, has allowed for the functionalization of specific positions on the pyrimidine ring that might not be accessible through classical electrophilic or nucleophilic substitution reactions. nih.gov

Transformations of the Acetate Moiety

The methyl acetate group at the C2 position offers a versatile handle for further molecular modifications through various functional group interconversions.

The methyl ester of this compound can be hydrolyzed to the corresponding carboxylic acid, 2-(5-hydroxypyrimidin-2-yl)acetic acid. This transformation can typically be achieved under either acidic or basic conditions. Basic hydrolysis, or saponification, is often carried out using an aqueous solution of a strong base such as sodium hydroxide (B78521) or potassium hydroxide, followed by acidification to protonate the carboxylate salt.

The resulting carboxylic acid is a valuable intermediate for further derivatization. For instance, in the synthesis of certain dihydroxypyrimidine (DHP) inhibitors, methyl carboxylates are saponified using lithium hydroxide. nih.gov

The methyl ester can be directly converted to a variety of amide derivatives through aminolysis. This reaction involves treating the ester with a primary or secondary amine. The reaction may require heating or the use of a catalyst. The synthesis of novel 2-(pyridin-2-yl) pyrimidine derivatives has been achieved through EDCI and HOBT mediated amide coupling reactions between a carboxylic acid intermediate and various substituted amines. mdpi.com

Alternatively, the carboxylic acid obtained from hydrolysis can be coupled with amines to form amides using standard peptide coupling reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI). This two-step approach (hydrolysis followed by coupling) often provides better yields and is more versatile than direct aminolysis of the ester. The synthesis of novel amide derivatives of pyrimidinediones has been reported, showcasing the utility of this synthetic route. researchgate.net

Table 2: Potential Transformations of the Acetate Moiety

| Transformation | Reagents and Conditions | Product |

| Ester Hydrolysis | 1. NaOH (aq), Heat2. H₃O⁺ | 2-(5-hydroxypyrimidin-2-yl)acetic acid |

| Amidation (from ester) | R¹R²NH, Heat | N,N-R¹,R²-2-(5-hydroxypyrimidin-2-yl)acetamide |

| Amidation (from carboxylic acid) | 1. SOCl₂ or (COCl)₂2. R¹R²NH | N,N-R¹,R²-2-(5-hydroxypyrimidin-2-yl)acetamide |

| Amidation (from carboxylic acid) | R¹R²NH, Coupling agent (e.g., EDCI, HOBT) | N,N-R¹,R²-2-(5-hydroxypyrimidin-2-yl)acetamide |

Chemical Modifications at the 5-Hydroxyl Position

The 5-hydroxyl group of this compound is a versatile handle for introducing a variety of substituents onto the pyrimidine ring. Its nucleophilic character allows for reactions with electrophiles, leading to the formation of ethers and esters. Additionally, this hydroxyl group can be transformed into a leaving group, such as a halide or triflate, enabling subsequent cross-coupling reactions to introduce carbon, nitrogen, or other heteroatom-based functionalities.

The phenolic nature of the 5-hydroxyl group facilitates its conversion into corresponding ethers and esters under standard reaction conditions. These transformations are valuable for modifying the steric and electronic properties of the molecule.

Etherification Reactions:

Etherification of the 5-hydroxyl group can be achieved through various methods, most commonly the Williamson ether synthesis. This reaction involves the deprotonation of the hydroxyl group with a suitable base to form a phenoxide, which then acts as a nucleophile to displace a leaving group from an alkyl halide. The choice of base and solvent is crucial for the success of this reaction, with common systems including sodium hydride in an aprotic solvent like tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF).

Another important method for etherification is the Mitsunobu reaction. nih.govorganic-chemistry.org This reaction allows for the conversion of alcohols to ethers under mild conditions using triphenylphosphine (B44618) (PPh₃) and a dialkyl azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). nih.govorganic-chemistry.org The Mitsunobu reaction is particularly useful for synthesizing ethers from secondary alcohols with inversion of stereochemistry, although this is not a factor for the planar pyrimidine ring.

| Reactant | Reagents and Conditions | Product | Reference |

| 6-chloro-5-hydroxy-4-aminopyrimidine derivative | Aminoalkyl chloride, Base | 5-(Aminoalkoxy)-6-chloro-4-aminopyrimidine derivative | nih.gov |

| Alcohol | Carboxylic acid, PPh₃, DEAD/DIAD | Ether | nih.govorganic-chemistry.org |

Esterification Reactions:

Esterification of the 5-hydroxyl group is typically accomplished by reaction with an acylating agent, such as an acyl chloride or a carboxylic anhydride (B1165640), often in the presence of a base. When using acyl chlorides, a tertiary amine base like pyridine (B92270) or triethylamine (B128534) is commonly employed to neutralize the hydrochloric acid byproduct. orgosolver.comnih.gov For reactions with carboxylic anhydrides, a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP) is often added to accelerate the reaction. researchgate.netresearchgate.net

The Yamaguchi esterification provides a mild method for the synthesis of esters, particularly for sterically hindered substrates. organic-chemistry.org This two-step, one-pot procedure involves the formation of a mixed anhydride from the carboxylic acid and 2,4,6-trichlorobenzoyl chloride, followed by reaction with the alcohol in the presence of DMAP. organic-chemistry.org

| Reactant | Reagents and Conditions | Product | Reference |

| Alcohol | Acyl chloride, Pyridine | Ester | orgosolver.comnih.gov |

| Alcohol | Carboxylic anhydride, DMAP | Ester | researchgate.netresearchgate.net |

| Alcohol | Carboxylic acid, 2,4,6-trichlorobenzoyl chloride, DMAP | Ester | organic-chemistry.org |

The 5-hydroxyl group can be converted into other functional groups, significantly broadening the synthetic possibilities. While direct hydroxyl-deboronation is not a standard transformation, the hydroxyl group can be transformed into a leaving group to facilitate subsequent reactions, including those that could ultimately lead to a deboronated product or other valuable derivatives.

Conversion to Halides:

A common strategy for activating the 5-position for further functionalization is the conversion of the hydroxyl group into a halide, typically a chloride. This transformation is often achieved by treatment with phosphoryl chloride (POCl₃), sometimes in the presence of a base like pyridine or an amine hydrochloride. google.comnih.govresearchgate.net The resulting 5-chloropyrimidine (B107214) derivative is a versatile intermediate for various cross-coupling reactions.

Palladium-Catalyzed Cross-Coupling Reactions:

Once the hydroxyl group has been converted to a suitable leaving group, such as a halide or a triflate, palladium-catalyzed cross-coupling reactions can be employed to form new carbon-carbon, carbon-nitrogen, or carbon-oxygen bonds. The Buchwald-Hartwig amination is a powerful method for the synthesis of arylamines from aryl halides. ccspublishing.org.cnrhhz.net This reaction utilizes a palladium catalyst with a specialized phosphine (B1218219) ligand to couple an aryl halide with a primary or secondary amine in the presence of a base. This methodology could be applied to a 5-halopyrimidine derivative of Methyl 2-(pyrimidin-2-yl)acetate to introduce a variety of amino substituents at the 5-position.

| Reactant | Reagents and Conditions | Product | Reference |

| Hydroxypyrimidine | POCl₃, Amine hydrochloride | Chloropyrimidine | google.com |

| Hydroxypyrimidine | POCl₃, Pyridine | Chloropyrimidine | nih.govresearchgate.net |

| 5-Chloropyrimidine derivative | Amine, Pd catalyst, Ligand, Base | 5-Aminopyrimidine derivative | ccspublishing.org.cnrhhz.net |

Computational and Theoretical Investigations of Methyl 2 5 Hydroxypyrimidin 2 Yl Acetate and Its Analogs

Quantum Chemical Calculations of Pyrimidine (B1678525) Derivatives

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have become a cornerstone in the study of pyrimidine derivatives. samipubco.comechemcom.com These methods allow for a detailed examination of the molecule's electronic structure and properties, which are fundamental to its chemical behavior.

Density Functional Theory (DFT) Studies on Molecular Geometry

Density Functional Theory is a computational method used to investigate the electronic structure of many-body systems. ijcce.ac.ir A primary application of DFT in studying pyrimidine derivatives is the optimization of their molecular geometry. echemcom.com By employing functionals like B3LYP combined with basis sets such as 6-31G(d,p) or 6-311G(d,p), researchers can calculate the ground-state geometry of these molecules with high accuracy. mdpi.comtandfonline.com

These calculations provide precise information on bond lengths, bond angles, and dihedral angles. For a substituted pyrimidine like Methyl 2-(5-hydroxypyrimidin-2-yl)acetate, DFT would predict a nearly planar pyrimidine ring, characteristic of aromatic systems. The introduction of substituents—the hydroxyl (-OH) group at the C5 position and the methyl acetate (B1210297) group at the C2 position—induces minor distortions in the ring's geometry and influences the orientation of the side chains. The calculated geometric parameters can be compared with experimental data from techniques like X-ray crystallography to validate the theoretical model. mdpi.com

Table 1: Representative Calculated Geometric Parameters for a Substituted Pyrimidine Ring (DFT/B3LYP)

| Parameter | Typical Value (Å or °) | Description |

|---|---|---|

| N1-C2 Bond Length | 1.34 Å | Bond between nitrogen and the carbon bearing the acetate group. |

| C4-C5 Bond Length | 1.39 Å | Aromatic C-C bond within the pyrimidine ring. |

| C5-C6 Bond Length | 1.40 Å | Aromatic C-C bond within the pyrimidine ring. |

| C5-O Bond Length | 1.36 Å | Bond of the hydroxyl substituent to the ring. |

| C2-N1-C6 Angle | 115-117° | Internal angle of the pyrimidine ring. |

| N1-C2-N3 Angle | 126-128° | Internal angle of the pyrimidine ring at the substituted carbon. |

Electronic Structure Analysis: HOMO-LUMO Energies and Energy Gaps

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding a molecule's electronic properties and reactivity. irjweb.com The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity. nih.gov

For pyrimidine derivatives, DFT calculations show that the HOMO is typically distributed over the pyrimidine ring and electron-donating substituents, while the LUMO is also localized on the ring, particularly on the carbon atoms. ijcce.ac.ir A smaller HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov The presence of a hydroxyl group (-OH) on the pyrimidine ring is expected to raise the energy of the HOMO, thereby decreasing the energy gap and increasing the molecule's reactivity compared to the unsubstituted pyrimidine. ijesit.com

Table 2: Calculated Frontier Orbital Energies for Pyrimidine Analogs

| Compound | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) |

|---|---|---|---|

| Pyrimidine | -7.15 | -0.68 | 6.47 |

| 5-Hydroxypyrimidine (model) | -6.89 | -0.85 | 6.04 |

| Generic Pyrimidine Derivative nih.gov | -6.13 | -1.50 | 4.63 |

Molecular Electrostatic Potential (MEP) Mapping and Dipole Moment Calculations

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. researchgate.netuni-muenchen.de The MEP surface is color-coded to represent different potential values: red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue indicates regions of low electron density (positive potential), which are prone to nucleophilic attack. researchgate.net

For this compound, the MEP map would show negative potential (red/yellow) around the nitrogen atoms of the pyrimidine ring and the oxygen atoms of the hydroxyl and acetate groups, identifying them as sites for electrophilic interaction. nih.govmdpi.com Positive potential (blue) would be located around the hydrogen atoms. Such maps are crucial for understanding intermolecular interactions, such as hydrogen bonding. mdpi.com

Table 3: Calculated Dipole Moments for Pyrimidine and Analogs

| Compound | Dipole Moment (Debye) |

|---|---|

| Pyrimidine | 2.33 D |

| 4-Phenylpyrimidine researchgate.net | 2.10 D |

| Aryl-substituted pyrimidine mdpi.com | 8.28 D |

Exploration of Global and Local Reactivity Parameters (e.g., Fukui Indices, Electrophilicity Index)

Conceptual DFT provides a framework for quantifying chemical reactivity through various descriptors. The global electrophilicity index (ω) measures the ability of a molecule to accept electrons. scielo.org.mx Local reactivity, on the other hand, is described by Fukui functions, which identify the most reactive sites within a molecule for nucleophilic, electrophilic, or radical attack. rowansci.comjoaquinbarroso.com

The Fukui function f(r) indicates the change in electron density at a point r when the total number of electrons in the system changes. joaquinbarroso.com Condensed Fukui indices are used to determine the reactivity of individual atoms. komorowski.edu.plsubstack.com

fk+ : For nucleophilic attack (electron acceptance), indicating the site where an additional electron is most likely to reside.

fk- : For electrophilic attack (electron donation), indicating the site from which an electron is most easily removed.

fk0 : For radical attack.

For a pyrimidine derivative, these indices can pinpoint which of the ring carbons or nitrogens are most susceptible to a specific type of reaction, providing more detailed insight than an MEP map alone. komorowski.edu.pl For instance, calculations on pyrimidine nucleobases have shown that the C6 atom can be a significant site for nucleophilic attack. komorowski.edu.pl

Table 4: Conceptual DFT Reactivity Descriptors

| Descriptor | Definition | Significance |

|---|---|---|

| Chemical Potential (μ) | μ ≈ -(I + A)/2 | Measures the "escaping tendency" of electrons. |

| Chemical Hardness (η) | η ≈ (I - A) | Measures resistance to change in electron distribution. |

| Electrophilicity Index (ω) | ω = μ²/2η | Quantifies the global electrophilic nature of a molecule. scielo.org.mx |

| Fukui Function (fk) | Change in electron density at atom k. | Identifies local sites for electrophilic/nucleophilic attack. joaquinbarroso.com |

I = Ionization Potential, A = Electron Affinity

Molecular Modeling and Dynamics Simulations

While quantum chemical calculations provide a static picture of a molecule, molecular modeling and dynamics simulations explore its conformational landscape and dynamic behavior.

Conformational Analysis and Stability Studies

Molecules with rotatable single bonds, like the side chain in this compound, can exist in multiple conformations. quora.com Conformational analysis aims to identify the stable conformers (energy minima) and the energy barriers for rotation between them. This is crucial as the biological activity of a molecule often depends on its ability to adopt a specific three-dimensional shape.

Theoretical conformational analysis can be performed by systematically rotating the dihedral angles of the flexible bonds and calculating the potential energy at each step. This generates a potential energy surface (PES) that reveals the most stable conformations. Studies on pyrimidine rings in nucleobases have shown that the ring itself possesses high conformational flexibility, capable of adopting non-planar forms with a relatively low energy penalty. researchgate.net For this compound, the key torsions would be around the C2-C(acetate) bond and within the methyl acetate group itself. The relative stability of different conformers is determined by factors like steric hindrance and intramolecular hydrogen bonding, for example, between the 5-hydroxyl group and the ester functionality.

In Silico Approaches in Ligand Design and Discovery (General, non-clinical)

Molecular Docking Studies of Pyrimidine Scaffolds with Biological Targets

Molecular docking is a pivotal computational technique used to predict the binding orientation and affinity of a small molecule to its macromolecular target. nih.gov This method is extensively applied in the rational design of novel therapeutic agents based on the pyrimidine scaffold. The versatility of the pyrimidine ring allows it to interact with a wide array of biological targets, making it a "privileged scaffold" in medicinal chemistry. mdpi.com

Docking studies have been instrumental in identifying and optimizing pyrimidine derivatives as inhibitors for various protein classes, particularly kinases. For example, simulations have been used to study the binding selectivity of 2-anilino-4-(thiazol-5-yl)-pyrimidines for Cyclin-Dependent Kinase 2 (CDK2) over CDK7. nih.gov These studies provide insights into the steric and electronic complementarities that govern selective inhibition. nih.gov Similarly, docking has been employed to investigate pyrimidine analogs as potential inhibitors of the Epidermal Growth Factor Receptor (EGFR), both wild-type and mutant forms, and Kinesin Spindle Protein (KSP). researchgate.netnih.govtandfonline.com The results from these studies help to elucidate the key interactions, such as hydrogen bonds and hydrophobic contacts, between the pyrimidine core and the amino acid residues in the target's active site. researchgate.net

The predictive power of molecular docking accelerates the drug discovery process by prioritizing compounds for synthesis and biological evaluation. remedypublications.com For instance, novel pyrimidine derivatives have been designed and evaluated as potential inhibitors of cyclooxygenase-2 (COX-2), with docking studies confirming their binding modes and interaction with key active site residues. nih.gov This computational pre-screening allows for a more focused and efficient discovery pipeline. nih.govremedypublications.com

Below is a table summarizing the findings from various molecular docking studies on pyrimidine scaffolds with different biological targets.

| Biological Target | Pyrimidine Scaffold Example | Key Interactions Noted | Reference(s) |

| Cyclin-Dependent Kinase 2 (CDK2) | 2-anilino-4-(thiazol-5-yl)-pyrimidine | Hydrogen bonds, van der Waals interactions | nih.gov |

| Epidermal Growth Factor Receptor (EGFR) | Pyridine (B92270) and pyrimidine derivatives | Interaction with key active site residues | nih.govtandfonline.com |

| Kinesin Spindle Protein (KSP) | Dihydropyrimidine derivatives | Interaction with active site residues similar to known inhibitors | researchgate.net |

| Cyclooxygenase-2 (COX-2) | Substituted pyrimidine derivatives | Hydrogen bonds, pi-pi stacking, halogen bonds | nih.govresearchgate.net |

| Soybean Lipoxygenase-1 | Pyrido[2,3-d]pyrimidine derivatives | Interactions within the enzyme's active site | mdpi.com |

Pharmacophore Development and Scaffold Hopping Strategies

Pharmacophore modeling and scaffold hopping are advanced in silico strategies that guide the design of new chemical entities with desired biological activities. A pharmacophore represents the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic groups) that a molecule must possess to interact with a specific biological target. nih.gov

For pyrimidine-based compounds, pharmacophore models have been successfully developed to design novel inhibitors. For instance, a seven-point pharmacophore model was developed for a series of phenylaminopyrimidine-based BCR-ABL tyrosine kinase inhibitors, which yielded a statistically significant 3D-QSAR model for predicting activity. nih.gov Such models serve as valuable templates for virtual screening and the de novo design of new molecules. nih.govbenthamdirect.com Studies on pyrimidine derivatives as anticancer agents have utilized pharmacophore mapping to optimize existing structures and generate novel compounds with enhanced DNA binding capabilities. benthamdirect.com

Scaffold hopping is a computational strategy used to replace the core molecular structure (scaffold) of a known active compound with a chemically different one while preserving its biological activity. acs.org This technique is particularly useful for discovering novel intellectual property, improving pharmacokinetic properties, or overcoming synthetic challenges. For the pyrimidine class, scaffold hopping has been employed to generate new analogs with diverse biological functions. A notable example is the development of new aryl 2-amino pyrimidine analogs that inhibit biofilm formation by methicillin-resistant Staphylococcus aureus (MRSA), derived from a 2-aminoimidazole scaffold. nih.gov This strategy allows for the exploration of new chemical space and the identification of compounds with improved or novel secondary activities. nih.govresearchgate.net

These computational approaches are integral to modern medicinal chemistry, enabling the rational evolution of existing chemical matter, like the pyrimidine scaffold of this compound, into novel therapeutic candidates. acs.orgnih.gov

Theoretical Pharmacokinetics and ADMET Prediction Studies

In the early stages of drug discovery, it is crucial to evaluate the pharmacokinetic profile of potential drug candidates. In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties allows for the early identification of compounds with poor drug-like characteristics, saving significant time and resources. pharmaceuticaljournal.net Numerous studies have utilized computational tools to predict the ADMET profiles of novel pyrimidine derivatives. researchgate.nettandfonline.com

These theoretical studies calculate a range of physicochemical and pharmacokinetic parameters. Key properties evaluated often include lipophilicity (log P), aqueous solubility, gastrointestinal (GI) absorption, blood-brain barrier (BBB) penetration, and potential for inhibiting cytochrome P450 (CYP) enzymes. pharmaceuticaljournal.netresearchgate.net For example, in silico ADMET predictions for newly synthesized pyrimidine derivatives designed as KSP inhibitors suggested high BBB penetration, indicating their potential for treating brain cancers. researchgate.net Another study on pyrimidine derivatives designed for antiviral, antimalarial, and anticancer activities used the SwissADME tool to evaluate their pharmacokinetic profiles, identifying candidates with favorable properties like high GI absorption and good oral bioavailability. pharmaceuticaljournal.net

The widely used "Lipinski's Rule of Five" is often a primary filter in these studies to assess the oral bioavailability of a compound. mdpi.comnih.gov Predictions have shown that many synthesized pyrimidine derivatives fall within the acceptable ranges for molecular weight, log P, and the number of hydrogen bond donors and acceptors, indicating good drug-likeness. mdpi.comresearchgate.net These computational assessments are critical for optimizing lead compounds, ensuring that they not only have high potency but also possess the necessary pharmacokinetic properties to be effective in vivo. researchgate.netnih.govuu.nl

The table below presents a summary of commonly predicted ADMET properties for various pyrimidine analogs from different research studies.

| ADMET Property | Prediction Tool/Method | General Findings for Pyrimidine Analogs | Reference(s) |

| Drug-Likeness (Lipinski's Rule) | Molinspiration, SwissADME | Many derivatives comply with the rules, indicating good oral bioavailability. | mdpi.comnih.gov |

| Lipophilicity (log P) | ADMET predictor™, SwissADME | Values are often within the good range (1-3) for absorption and distribution. | pharmaceuticaljournal.netresearchgate.net |

| GI Absorption | SwissADME | Varies among analogs; some show high predicted absorption. | pharmaceuticaljournal.net |

| Blood-Brain Barrier (BBB) Penetration | ADMET predictor™ | Some pyrimidine derivatives are predicted to have high BBB penetration. | researchgate.net |

| Aqueous Solubility | SwissADME | Generally predicted to be moderate to good for many analogs. | pharmaceuticaljournal.net |

Structure Activity Relationship Sar Studies and Potential Biological Interactions of Pyrimidine Derivatives

Impact of Structural Modifications on Potential Biological Activities

The type and placement of chemical groups on the pyrimidine (B1678525) ring are critical determinants of biological activity. researchgate.net SAR studies have revealed that the central pyrimidine moiety is often crucial for the observed effects of its derivatives. acs.org For instance, the presence of specific halogen atoms, such as chlorine, has been shown to be important for the antitubercular and enzyme-inhibiting activities of certain pyrimidine compounds. acs.orgjuniperpublishers.com In one study on Mycobacterium tuberculosis, replacing a chlorine atom with a hydrogen atom resulted in a significant decrease in activity, highlighting the importance of the halogen. acs.org Similarly, the presence of amino and chloro groups attached to the pyrimidine ring has been found to provide effective inhibition against the enzyme glutathione (B108866) reductase. juniperpublishers.comjuniperpublishers.com

Furthermore, other functional groups like methoxy (B1213986) (-OCH3) and hydroxyl (-OH) have been demonstrated to enhance the antiproliferative activity of pyridine (B92270) and pyrimidine derivatives against various cancer cell lines. mdpi.comresearchgate.net The strategic placement of these substituents can lead to compounds with potent inhibitory effects. For example, some pyrimidine derivatives with bromo or chloro substituents have shown significant antibacterial activity. nih.gov These findings underscore that the biological function of the pyrimidine nucleus is greatly influenced by the specific substitution pattern on the ring. nih.govbenthamdirect.com

Functional groups such as hydroxyl (-OH) and acetate (B1210297) moieties play a pivotal role in how a molecule interacts with its biological target. The hydroxyl group, present in Methyl 2-(5-hydroxypyrimidin-2-YL)acetate, is particularly significant due to its ability to act as both a hydrogen bond donor and acceptor. This dual capacity allows it to form strong intermolecular interactions with amino acid residues in the active sites of enzymes or receptors, which is often a critical factor for molecular recognition and binding affinity. nih.govnih.gov Studies on various heterocyclic compounds have shown that the presence of -OH groups can enhance antiproliferative activity, likely through such interactions. mdpi.comresearchgate.net For example, in cholinesterase inhibitors, phenolic and catecholic rings (containing hydroxyl groups) contribute to selectivity for acetylcholinesterase (AChE) by interacting with specific residues in the binding pocket. nih.gov

In Vitro Investigations of Pyrimidine Derivatives (General categories, non-clinical findings)

In vitro studies are fundamental for elucidating the biological potential of new chemical entities. For pyrimidine derivatives, these investigations have spanned a wide range of activities, providing crucial, non-clinical data on their interactions with biological systems at the molecular and cellular levels.

Pyrimidine derivatives have been identified as effective inhibitors of various metabolic enzymes. nih.gov Research has demonstrated their ability to target enzymes associated with common diseases like diabetes, Alzheimer's disease, and cancer. nih.govresearchgate.net For example, certain novel pyrimidine derivatives have shown potent inhibitory activity against human carbonic anhydrase isoenzymes (hCA I and II), acetylcholinesterase (AChE), and butyrylcholinesterase (BChE), with inhibition constants (Ki) in the nanomolar range. nih.govresearchgate.net

Other studies have focused on enzymes like glutathione reductase (GR) and glutathione S-transferase (GST), which are important targets in cancer therapy. juniperpublishers.comjournalagent.com Specific substituted pyrimidines, such as 4-amino-2,6-dichloropyrimidine (B161716) and 4-amino-2-chloropyrimidine, have exhibited strong inhibitory effects on these enzymes, with Ki values at the micromolar or even nanomolar level. juniperpublishers.comjuniperpublishers.comjournalagent.com These findings highlight the potential of the pyrimidine scaffold in designing targeted enzyme inhibitors.

| Compound Class/Derivative | Target Enzyme | Inhibition Constant (Ki) | Reference |

|---|---|---|---|

| Novel Pyrimidine Derivatives | hCA I | 39.16 ± 7.70 to 144.62 ± 26.98 nM | nih.govresearchgate.net |

| Novel Pyrimidine Derivatives | hCA II | 18.21 ± 3.66 to 136.35 ± 21.48 nM | nih.govresearchgate.net |

| Novel Pyrimidine Derivatives | AChE | 33.15 ± 4.85 to 52.98 ± 19.86 nM | nih.govresearchgate.net |

| 4-amino-2,6-dichloropyrimidine | Glutathione Reductase (GR) | 0.979 ± 0.23 µM | juniperpublishers.comjuniperpublishers.com |

| 4-amino-2-chloropyrimidine | Glutathione S-Transferase (GST) | 0.047 ± 0.0015 µM | journalagent.com |

The ability of pyrimidine derivatives to bind with high affinity and selectivity to specific receptors is another key area of investigation. Radioligand binding assays have been employed to determine the affinity of these compounds for various receptor subtypes. For instance, series of diaryl amidopyrimidines have been synthesized and evaluated for their binding to human adenosine (B11128) receptors. nih.gov Some of these derivatives displayed remarkable affinity (Ki < 10 nM) and high selectivity for the A3 adenosine receptor subtype over other subtypes (A1, A2A, and A2B). nih.gov

Similarly, other research has focused on developing pyrimidine-based compounds as potent antagonists for the sigma-1 (σ1R) receptor, which is a target for treating neuropathic pain. researchgate.net The nature of the pyrimidine scaffold was found to be crucial for this activity. researchgate.net These studies demonstrate that the pyrimidine core can be chemically modified to produce ligands that bind selectively to specific receptors, which is a critical attribute for developing targeted therapies.

| Compound Class/Derivative | Target Receptor | Binding Affinity (Ki) | Reference |

|---|---|---|---|

| Diaryl 2- or 4-amidopyrimidines | Human A3 Adenosine Receptor | < 10 nM | nih.gov |

| Pyrazolo-triazolo-pyrimidine derivative | Human A3 Adenosine Receptor | 4.4 ± 0.5 nM | nih.gov |

| Pyrimidine-based compound 137 | Sigma-1 Receptor (σ1R) | 1.45 nM | researchgate.net |

The potential of pyrimidine derivatives as anticancer agents has been extensively studied through in vitro antiproliferative assays using various human cancer cell lines. researchgate.net These studies measure the concentration of a compound required to inhibit cell growth by 50% (IC50). For example, novel 4-amino-thieno[2,3-d]pyrimidine-6-carboxylates have been tested against breast cancer cell lines such as MCF-7 and MDA-MB-231. nih.gov One derivative showed a potent antiproliferative effect against the MCF-7 cell line with an IC50 value of 4.3 ± 0.11 µg/mL (0.013 µM). nih.gov

In another study, pyridine and pyrimidine-based compounds were assessed for their anticancer properties against the melanoma A375 cell line. nih.gov Two pyridine analogs demonstrated strong antiproliferative activity, with IC50 values of 1.85 ± 0.44 µM and 4.85 ± 1.67 µM. nih.gov These results, among others, confirm that the pyrimidine scaffold is a valuable starting point for the development of new antiproliferative agents. researchgate.netnih.gov

| Compound Class/Derivative | Cancer Cell Line | Antiproliferative Activity (IC50) | Reference |

|---|---|---|---|

| 4-amino-thienopyrimidine 2 | MCF-7 (Breast) | 4.3 ± 0.11 µg/mL (0.013 µM) | nih.gov |

| 4-amino-thienopyrimidine 2 | MDA-MB-231 (Breast) | 18.28 µg/mL (0.056 µM) | nih.gov |

| Pyridine analog 16b | A375 (Melanoma) | 1.85 ± 0.44 µM | nih.gov |

| Pyridine analog 29 | A375 (Melanoma) | 4.85 ± 1.67 µM | nih.gov |

| p-hydroxy substituted derivative 13 | Various cancer cell lines | 1.45–4.25 μM | researchgate.net |

Research into Antimicrobial Activity

A comprehensive review of scientific literature indicates a lack of specific studies focused on the direct antimicrobial properties of this compound. While the pyrimidine scaffold is a common feature in many compounds exhibiting antimicrobial effects, dedicated research to evaluate this particular derivative against microbial strains has not been identified. The broader class of pyrimidine derivatives has been extensively investigated for antibacterial and antifungal activities, with numerous synthetic analogues showing promise. nih.govmdpi.com However, without direct experimental data for this compound, its specific contributions to antimicrobial action remain speculative. The potential for this compound to serve as a building block for more complex antimicrobial agents is an area for future investigation.

Antioxidant Activity Studies

Similar to its antimicrobial profile, there is no specific research available that directly assesses the antioxidant activity of this compound. The pyrimidine nucleus is present in various molecules that have been studied for their ability to scavenge free radicals and mitigate oxidative stress. nih.govmdpi.com The presence of a hydroxyl group on the pyrimidine ring of this compound suggests a theoretical potential for antioxidant activity, as phenolic hydroxyl groups are known to be important for radical scavenging. Nevertheless, without empirical data from assays such as DPPH, ABTS, or other relevant antioxidant capacity tests, the antioxidant potential of this specific compound remains unconfirmed.

This compound as a Precursor or Synthetic Intermediate for Bioactive Compounds

The primary significance of this compound in the scientific literature appears to be its role as a valuable synthetic intermediate. A notable development in this context is the efficient and scalable synthesis of alkyl 2-(5-hydroxypyrimidin-2-yl)acetates, including the methyl ester, as reported by Savelyev and coworkers. researchgate.net This methodology provides a high-yielding route, making the compound more accessible for its potential use in the synthesis of more complex, biologically active molecules. researchgate.net

The synthesis strategy is outlined in the table below:

| Starting Material | Key Reagents and Conditions | Product | Yield (%) | Reference |

| 5-Bromo-2-chloropyrimidine (B32469) | 1. Di-tert-butyl malonate, NaH, THF; 2. TFA, DCM | 2-(5-Bromopyrimidin-2-yl)acetic acid | - | researchgate.net |

| 2-(5-Bromopyrimidin-2-yl)acetic acid | 1. Benzyl alcohol, DCC, DMAP; 2. NaOMe, MeOH | Methyl 2-(5-methoxypyrimidin-2-yl)acetate | - | researchgate.net |

| Methyl 2-(5-methoxypyrimidin-2-yl)acetate | HBr, AcOH | This compound | High | researchgate.net |

| 5-Bromo-2-chloropyrimidine | 1. Reformatsky reaction with ethyl bromoacetate (B1195939) and zinc; 2. Debromination; 3. Hydrolysis | 2-(5-Hydroxypyrimidin-2-yl)acetic acid | - | researchgate.net |

| 2-(5-Hydroxypyrimidin-2-yl)acetic acid | Methanol, Acid catalyst | This compound | High | researchgate.net |

While the synthesis of this compound is well-documented, specific examples of its subsequent use to create novel bioactive compounds with demonstrated antimicrobial or antioxidant activities are not prevalent in the reviewed literature. Its structural features, namely the reactive hydroxyl and ester groups, make it a versatile starting point for further chemical modifications in drug discovery programs.

Pyrimidine as a Core Scaffold for Ligand Design

The pyrimidine ring, which forms the core of this compound, is considered a "privileged scaffold" in medicinal chemistry and ligand design. mdpi.com This heterocycle is a fundamental component of nucleic acids (cytosine, thymine, and uracil) and is therefore recognized by many biological systems. Its ability to act as both a hydrogen bond donor and acceptor, coupled with its planar aromatic nature, allows for diverse interactions with biological targets such as enzymes and receptors.

The versatility of the pyrimidine scaffold is evident in the wide range of approved drugs that incorporate this motif. These drugs target a variety of diseases, underscoring the importance of this chemical framework in modern pharmacology.

| Drug Name | Therapeutic Class |

| Imatinib | Anticancer (Tyrosine kinase inhibitor) |

| Rosuvastatin | Antihyperlipidemic (HMG-CoA reductase inhibitor) |

| Minoxidil | Antihypertensive (Vasodilator) |

| Zidovudine (AZT) | Antiviral (HIV/AIDS) |

| Trimethoprim | Antibacterial (Dihydrofolate reductase inhibitor) |

The strategic functionalization of the pyrimidine ring allows for the fine-tuning of a molecule's steric, electronic, and pharmacokinetic properties to optimize its binding affinity and efficacy for a specific biological target. The presence of the hydroxyl and methyl acetate groups at the 5- and 2-positions of the pyrimidine ring in this compound provides distinct vectors for chemical elaboration, making it an interesting, though currently underexplored, scaffold for the development of novel ligands.

Future Research Directions and Unexplored Avenues for Methyl 2 5 Hydroxypyrimidin 2 Yl Acetate

Development of Novel and Sustainable Synthetic Routes for Methyl 2-(5-hydroxypyrimidin-2-YL)acetate

The imperative for green chemistry has spurred a paradigm shift in the synthesis of heterocyclic compounds, including pyrimidine (B1678525) derivatives. benthamdirect.comresearchgate.netingentaconnect.com Future research will undoubtedly focus on developing more sustainable and efficient synthetic pathways to this compound, moving away from traditional methods that may involve harsh reaction conditions or generate significant waste.

A promising avenue lies in the application of multicomponent reactions, which are highly attractive for their ability to generate molecular complexity in a single step from simple starting materials. acs.org An iridium-catalyzed multicomponent synthesis of pyrimidines from amidines and alcohols has been reported, offering a regioselective and efficient route that liberates only hydrogen and water as byproducts. acs.orgbohrium.com Adapting such a strategy for the synthesis of the target compound could significantly improve its environmental footprint.

Furthermore, the use of biomass-derived starting materials is a central theme in sustainable synthesis. bohrium.com Investigating routes that utilize alcohols accessible from lignocellulose could provide a renewable-feedstock-based production method. acs.org A high-yielding route suitable for large-scale synthesis has been developed, which could be further optimized for sustainability. researchgate.net

Key areas for future research in the sustainable synthesis of this compound are summarized below:

| Research Focus | Potential Methodology | Desired Outcome |

| Catalyst Development | Heterogeneous catalysts, biocatalysis | Increased catalyst recyclability and reduced metal contamination. |

| Solvent Selection | Water, supercritical fluids, bio-based solvents | Elimination of volatile organic compounds (VOCs). |

| Energy Efficiency | Microwave-assisted synthesis, flow chemistry | Reduced reaction times and energy consumption. |

| Atom Economy | Multicomponent reactions, C-H activation | Maximization of the incorporation of starting material atoms into the final product. |

Advanced Functionalization Strategies for Enhanced Molecular Complexity and Diversity

To fully explore the potential of the 5-hydroxypyrimidine-2-yl acetate (B1210297) scaffold, the development of advanced functionalization strategies is crucial. These methods will enable the synthesis of a diverse library of derivatives with tailored properties.

Direct C-H functionalization has emerged as a powerful tool in organic synthesis, allowing for the modification of carbon-hydrogen bonds without the need for pre-functionalized starting materials. thieme-connect.comnih.gov For the pyrimidine ring in this compound, this approach could be used to introduce a wide range of substituents at various positions, leading to novel compounds with potentially enhanced biological activities or material properties. researchgate.net Palladium-catalyzed C-H activation has been successfully employed for the arylation, iodination, and acetoxylation of 4-arylpyrimidines. acs.org

Site-selective functionalization is another key area of development. The ability to selectively modify one reactive site in the presence of others is essential for the efficient synthesis of complex molecules. acs.orgnih.govresearchgate.net For this compound, this could involve the selective functionalization of the hydroxyl group, the ester moiety, or specific positions on the pyrimidine ring.

Future research in the functionalization of this compound could focus on the following:

| Functionalization Strategy | Target Position | Potential Reagents/Catalysts |

| C-H Arylation/Alkylation | C-4, C-6 positions of the pyrimidine ring | Palladium, Rhodium, or Iridium catalysts |

| Selective Amination | C-2, C-4, or C-6 positions | Transition-metal catalysts or organocatalysts |

| Glycosylation | 5-hydroxyl group | Glycosyl donors and activators |

| Ester Modification | Acetate side chain | Hydrolysis followed by amide coupling or other esterifications |

Integrated Computational and Experimental Methodologies in Pyrimidine Research

The synergy between computational and experimental approaches has become indispensable in modern chemical research. For this compound, integrating these methodologies can accelerate the discovery and optimization of new derivatives and applications.

Computational tools such as Density Functional Theory (DFT) can be employed to predict the reactivity of the molecule, guiding the design of new synthetic routes and functionalization strategies. nih.govjchemrev.comjchemrev.com Molecular docking and dynamics simulations can be used to predict the binding of derivatives to biological targets, prioritizing the synthesis of compounds with the highest potential for therapeutic activity. nih.govnih.govbiomedicineonline.orgrsc.orgnih.gov

This integrated approach allows for a more rational and efficient exploration of the chemical space around the 5-hydroxypyrimidine-2-yl acetate scaffold. By predicting the properties of virtual compounds, researchers can focus their synthetic efforts on the most promising candidates, saving time and resources.

The following table outlines potential integrated computational and experimental workflows:

| Computational Method | Experimental Validation | Research Goal |

| DFT Calculations | Synthesis and reactivity studies | Elucidating reaction mechanisms and predicting regioselectivity. |

| Molecular Docking | In vitro biological assays | Identifying potential protein targets and predicting binding affinities. |

| Quantitative Structure-Activity Relationship (QSAR) | Synthesis and testing of a diverse library of analogs | Developing predictive models for biological activity. |

| ADMET Prediction | In vitro and in vivo pharmacokinetic studies | Designing compounds with improved drug-like properties. |

Exploration of New Chemical Space around the 5-Hydroxypyrimidine-2-yl Acetate Scaffold

Expanding the chemical space around the 5-hydroxypyrimidine-2-yl acetate scaffold is a key strategy for discovering novel compounds with unique properties. acs.orgnih.gov This involves the synthesis of analogs with significant structural modifications, moving beyond simple functional group changes.

One approach is to use the existing scaffold as a starting point for the synthesis of more complex, fused heterocyclic systems. This can lead to the discovery of entirely new classes of compounds with distinct biological activities. The pyrimidine ring is a well-established "privileged scaffold" in medicinal chemistry, meaning it is a structural motif that is capable of binding to multiple biological targets. nih.govbenthamscience.com

The concept of "chemical space" itself is a powerful guide for this exploration. nih.govyoutube.com By systematically exploring different combinations of substituents and ring systems, researchers can navigate this vast landscape to identify regions of interest.

Future exploration of the chemical space around this scaffold could include:

| Modification Strategy | Resulting Compound Class | Potential Applications |

| Annulation Reactions | Fused pyrimidine systems (e.g., pyrido[2,3-d]pyrimidines) | Anticancer, anti-inflammatory agents |

| Scaffold Hopping | Bioisosteric replacement of the pyrimidine ring | Modulating physicochemical and pharmacokinetic properties |

| Diversity-Oriented Synthesis | Creation of a library of structurally diverse compounds | High-throughput screening for new biological activities |

| Introduction of Novel Pharmacophores | Hybrid molecules combining the pyrimidine scaffold with other known active moieties | Multi-target drugs with improved efficacy |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Methyl 2-(5-hydroxypyrimidin-2-yl)acetate, and how do reaction conditions influence yield?

- Methodological Answer : The compound is synthesized via aromatic nucleophilic substitution followed by hydroxydeboronation. Key factors include:

- Catalyst selection : Transition-metal catalysts (e.g., Pd) improve regioselectivity in heterocyclic coupling steps.

- Temperature control : Maintaining 60–80°C minimizes side reactions like ester hydrolysis.

- Solvent optimization : Polar aprotic solvents (e.g., DMF) enhance reaction efficiency .

- Typical yields : 65–80% under optimized conditions.

Q. How can researchers verify the purity and structural integrity of this compound?

- Methodological Answer : Use a combination of:

- Chromatography : HPLC with UV detection (λ = 254 nm) to assess purity (>98%).

- Spectroscopy :

- ¹H/¹³C NMR : Key peaks include δ 3.7 ppm (ester methyl) and δ 8.2 ppm (pyrimidine protons).

- IR : Ester carbonyl stretch at ~1740 cm⁻¹ and hydroxyl absorption at ~3200 cm⁻¹.

- Mass spectrometry : ESI-MS ([M+H]⁺ = 197.1 m/z) confirms molecular weight .

Q. What safety precautions are critical when handling this compound?

- Methodological Answer : Based on structural analogs (e.g., Methyl 2-hydroxyacetate):

- PPE : Gloves, lab coat, and goggles to prevent skin/eye contact.

- Ventilation : Use fume hoods to avoid inhalation; monitor airborne concentrations.

- First aid : For exposure, rinse with water (15+ minutes for eyes) and seek medical evaluation .

Advanced Research Questions

Q. How can computational tools like SHELX aid in crystallographic analysis of derivatives of this compound?

- Methodological Answer :

- Structure solution : SHELXD resolves phase problems in X-ray diffraction data for pyrimidine analogs.

- Refinement : SHELXL refines hydrogen-bonding networks (e.g., O–H···N interactions) with high-resolution data.

- Validation : Check for overfitting using R-factors (<5% for high-quality datasets) .

Q. What strategies resolve contradictions in spectroscopic data for this compound analogs?

- Methodological Answer :

- Case study : Discrepancies in ¹³C NMR shifts for 5-hydroxypyrimidine derivatives may arise from tautomerism.

- Solution :

Variable-temperature NMR : Identify equilibrium between keto-enol forms.

DFT calculations : Compare theoretical and experimental shifts to assign tautomeric states.

X-ray crystallography : Confirm dominant tautomer in solid state .

Q. How does modifying the pyrimidine ring (e.g., substituting hydroxyl groups) affect bioactivity in drug discovery contexts?

- Methodological Answer :

- SAR studies : Replace the 5-hydroxyl group with halogens (e.g., Cl) or methyl groups to alter:

- Lipophilicity : LogP increases by ~0.5 units with methyl substitution (measured via HPLC).

- Receptor binding : Pyrimidine N-atoms participate in hydrogen bonding with target enzymes (e.g., kinases).

- Example : 5-Chloro analogs show 3x higher inhibitory activity against EGFR kinase .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.